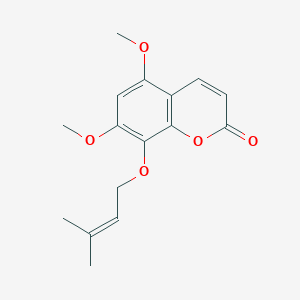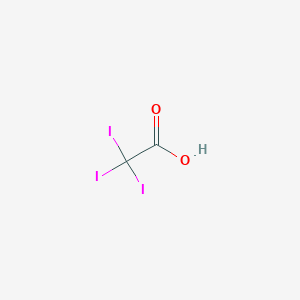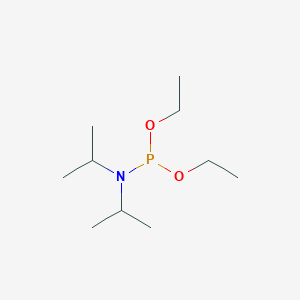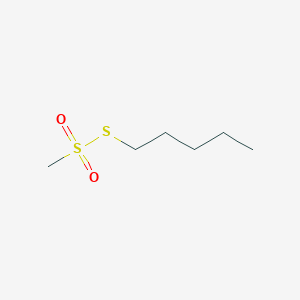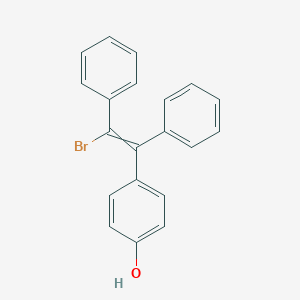
4-(2-溴-1,2-二苯乙烯基)酚
描述
Synthesis Analysis
The synthesis of compounds related to 4-(2-Bromo-1,2-diphenylethenyl)phenol often involves complex reactions, including oxidative coupling, electrophilic substitution, and cyclization reactions. These methods yield compounds with varied substituents and structural frameworks, showcasing the versatility of synthetic approaches in creating bromo-substituted phenolic compounds (Sun Ducheng, 2012).
Molecular Structure Analysis
Molecular structure analysis, often through techniques such as X-ray crystallography and DFT calculations, reveals the geometric and electronic configurations of these compounds. For instance, studies on related Schiff base compounds provide insights into their crystalline structure, demonstrating the impact of substituents on molecular conformation and stability through intramolecular interactions (A. D. Khalaji et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving bromo-substituted phenols can lead to a variety of products, depending on the reactants and conditions employed. These reactions include bromination, etherification, and polymerization, each contributing to the understanding of the chemical behavior and reactivity of such compounds. For example, the polymerization of bromo-substituted phenols has been explored to produce materials with specific functional properties (Y. Jeong et al., 2010).
Physical Properties Analysis
The physical properties of bromo-substituted phenolic compounds, such as melting points, solubility, and crystallinity, are crucial for their application in material science and chemistry. These properties are significantly influenced by the molecular structure, as seen in studies comparing the physical characteristics of isomeric forms (A. Richardson, H. D. Benson, G. Hite, 1976).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of bromo-substituted phenols. Investigations into their radical-scavenging activity, for instance, highlight their potential as antioxidants in various domains (Xiao-Juan Duan, Xiao‐Ming Li, Bin‐Gui Wang, 2007).
科学研究应用
在π-烯丙基Pd配合物上亲核攻击的区域选择性:Organ、Miller和Konstantinou(1998年)的研究指出,带有电子给体基团(如4-(2-溴-1,2-二苯乙烯基)酚)的苯酚衍生物在π-烯丙基钯配合物上表现出区域选择性的攻击。这项研究有助于理解钯催化反应的化学,对有机合成至关重要。
由Sphingomonas sp.进行的生物降解:Schmidt et al. (1992)的研究发现,Sphingomonas sp. SS3菌株可以降解二苯醚及其衍生物,包括4-(2-溴-1,2-二苯乙烯基)酚。这项研究在环境科学中具有重要意义,特别是在处理含有卤代有机化合物的工业废物的生物修复中。
几何异构体的立体化学:Richardson, Benson, & Hite (1976)的研究确定了包括4-(2-溴-1,2-二苯乙烯基)酚在内的化合物的几何异构体的立体化学。这项研究对立体化学领域有所贡献,对药物设计和合成在制药行业中至关重要。
聚合物科学中的合成和表征:Jeong et al. (2010)探讨了磺化溴聚(2,6-二甲基-1,4-苯氧基)-共-(2,6-二苯基-1,4-苯氧基)共聚物的合成和表征,其中可能涉及4-(2-溴-1,2-二苯乙烯基)酚。这项研究对开发新型材料具有重要意义,例如在燃料电池中的质子交换膜应用。
真菌漆酶在不对称二酚形成中的作用:Bollag, Liu, & Minard (1979)研究了真菌漆酶在形成不对称二酚中的催化作用,其中可能包括4-(2-溴-1,2-二苯乙烯基)酚。这种酶介导的过程对于理解生物转化和环境污染物的生物解毒至关重要。
生物修复中的催化和亲和力研究:Bretz et al. (2020)研究了卤代酚(如4-(2-溴-1,2-二苯乙烯基)酚)与过氧化物酶之间的亲和力和催化研究。这项研究为了解酶在处理工业污染物中的生物修复潜力提供了见解。
安全和危害
The safety and hazards associated with “4-(2-Bromo-1,2-diphenylethenyl)phenol” would depend on factors such as its reactivity, toxicity, and handling procedures. The search results do not provide specific safety and hazard information for this compound.
未来方向
The future directions for “4-(2-Bromo-1,2-diphenylethenyl)phenol” could involve its use in new chemical reactions, its potential applications in fields like medicine or materials science, or research into its properties and behavior. The search results do not provide specific information on future directions for this compound.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, further research or consultation with a chemistry professional may be necessary.
属性
IUPAC Name |
4-(2-bromo-1,2-diphenylethenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBABWJOIJRXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E,Z)-1-Bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




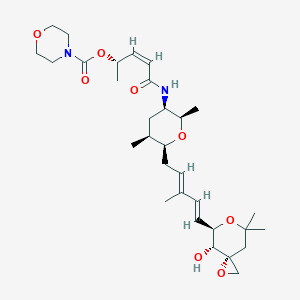
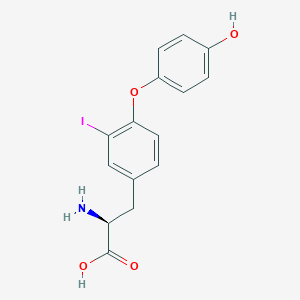
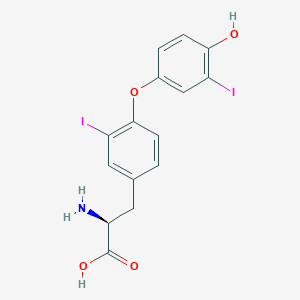
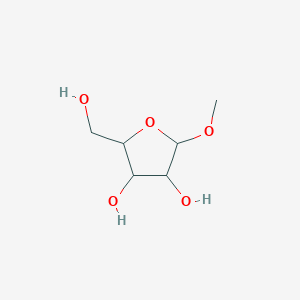
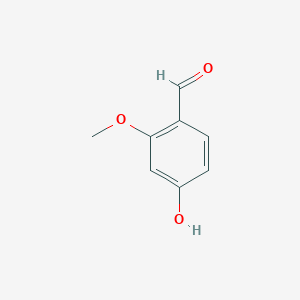
![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)
![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)
